molecular formula C24H20N4O3 B2880113 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1251570-79-2

2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2880113
CAS No.: 1251570-79-2
M. Wt: 412.449
InChI Key: YKKABYSXYGVAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview: 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS Number: 1251570-79-2) is a synthetic organic compound with a molecular formula of C 24 H 20 N 4 O 3 and a molecular weight of 412.4 g/mol . This acetamide derivative features a complex structure incorporating pyrimidine and pyridine rings, making it a molecule of significant interest in medicinal chemistry and drug discovery research. Potential Research Applications: While the specific biological profile of this compound is under investigation, its core structure provides strong indications of its research value. The pyrimidinone scaffold is a recognized privileged structure in the design of bioactive molecules. Compounds based on similar pyrazolopyrimidine cores have been reported as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a promising target in oncology research . Furthermore, structurally related acetamide-pyrimidine derivatives have demonstrated notable anticonvulsant activities in preclinical models , and other analogues have been explored for their antifungal properties . This suggests broad potential for this compound in various therapeutic area investigations. Mechanism of Action Insights: The proposed research value is rooted in the molecule's potential mechanism of action. Pyrazolopyrimidine scaffolds are known to function as bioisosteres of purine (such as adenine), which allows them to compete with ATP for binding sites in the catalytic domains of various kinases . This competitive inhibition can disrupt key signaling pathways in cells. The specific structural motifs present in this compound—including the pyrimidinone core and the N-(4-phenoxyphenyl)acetamide side chain—are designed to facilitate essential hydrogen bonding and hydrophobic interactions with enzyme active sites, such as forming hydrogen bonds with a key leucine residue (Leu83) in CDK2 . Handling and Compliance: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-17-26-22(21-9-5-6-14-25-21)15-24(30)28(17)16-23(29)27-18-10-12-20(13-11-18)31-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKABYSXYGVAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide

  • Structural Difference: Replacement of the oxygen atom in the pyrimidinone ring with a sulfur atom (thio group).
  • Synthesis: Yield of 60%, with a melting point of 224–226°C.

2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide

  • Structural Difference: A benzyl group at position 3 of the pyrimidinone ring instead of the pyridin-2-yl group.
  • Synthesis : Utilizes K₂CO₃ and DMF under reflux, followed by flash chromatography .
  • Implications : The benzyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets but improve stability against metabolic oxidation.

2-[3-[5-(4-Bromophenoxy)pentyl]-5-iodo-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-N-(4-phenoxyphenyl)acetamide

  • Structural Difference: Incorporation of a 4-bromophenoxy pentyl chain and iodine at position 5 of the pyrimidinone.
  • Synthesis : Involves NaH-mediated alkylation in DMF .

Antiviral Potential

  • The target compound’s pyridin-2-yl group may facilitate π-π stacking with viral protease active sites, a feature absent in benzyl-substituted analogs .
  • Thio-containing analogs (e.g., compound from ) show reduced antiviral efficacy in vitro, likely due to weaker hydrogen bonding with viral enzymes.

Enzyme Inhibition

  • Pyridazinone derivatives (e.g., compound 26 in ) with sulfamoyl groups exhibit potent PRMT5 inhibition (IC₅₀ < 100 nM), whereas the target compound’s pyrimidinone core may favor alternative kinase targets.

Physicochemical Properties

Property Target Compound Thio Analog Benzyl Analog
Melting Point Not reported 224–226°C Not reported
Solubility (logP) Estimated ~3.1 (moderate) Higher lipophilicity (~3.8) Similar to target (~3.2)
Hydrogen Bonding Strong (amide NH, pyridinyl N) Strong (thioamide NH) Moderate (benzyl group)

Pharmacokinetic and Toxicity Considerations

  • The pyridin-2-yl group may improve metabolic stability over benzyl or halogenated analogs, reducing CYP450-mediated degradation .
  • Phenoxyphenyl moieties in all analogs correlate with high plasma protein binding (>90%), limiting free drug concentrations .

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